molecular formula C8H4Cl3F3O B6327385 3-(Trifluoromethoxy)benzotrichloride CAS No. 93632-86-1

3-(Trifluoromethoxy)benzotrichloride

Cat. No. B6327385
CAS RN: 93632-86-1
M. Wt: 279.5 g/mol
InChI Key: NEHSNKRVQRJOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethoxy)benzotrichloride (3-TFMBC) is a synthetic compound that has been used in a variety of scientific research applications. It is a chlorinated benzotrifluoride that has been used in organic synthesis and as a reagent in biochemical and physiological studies. 3-TFMBC has a wide range of uses, from being used as a reagent in the synthesis of pharmaceuticals and other compounds, to being used in laboratory experiments to study the effects of certain compounds on living organisms.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(Trifluoromethoxy)benzotrichloride involves the introduction of a trifluoromethoxy group onto a benzotrichloride molecule.

Starting Materials
Benzotrichloride, Trifluoromethanol, Thionyl chloride, Dimethylformamide

Reaction
Benzotrichloride is dissolved in dry dimethylformamide., Thionyl chloride is added dropwise to the solution with stirring at room temperature., The mixture is heated to reflux for 2 hours., After cooling to room temperature, trifluoromethanol is added dropwise to the reaction mixture., The reaction mixture is heated to reflux for 6 hours., The resulting mixture is cooled to room temperature and poured into ice-cold water., The precipitate is filtered and washed with water., The product is dried under vacuum to obtain 3-(Trifluoromethoxy)benzotrichloride.

Mechanism Of Action

3-(Trifluoromethoxy)benzotrichloride acts as a nucleophile in the reaction, meaning it is capable of forming a covalent bond with an electrophile. This bond formation results in the formation of a new compound. The reaction is typically carried out in an inert atmosphere and at a temperature of around 50°C.

Biochemical And Physiological Effects

3-(Trifluoromethoxy)benzotrichloride has been used in a variety of biochemical and physiological studies. It has been used to study the effects of certain compounds on living organisms, such as the effects of certain drugs on the body. It has also been used to study the effects of certain compounds on the metabolism of certain organisms.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-(Trifluoromethoxy)benzotrichloride in lab experiments is that it is a relatively safe compound to use. It is not toxic, and it is also relatively easy to synthesize. The main limitation is that it is not very stable, and therefore it may not be suitable for long-term experiments.

Future Directions

There are a number of potential future directions for the use of 3-(Trifluoromethoxy)benzotrichloride in scientific research. One possible direction is to use it as a reagent in the synthesis of new pharmaceuticals and other compounds. Another possible direction is to use it as a tool for studying the effects of certain compounds on living organisms. Additionally, it could be used to study the effects of certain compounds on the metabolism of certain organisms. Finally, it could be used as a tool for studying the effects of certain compounds on the environment.

Scientific Research Applications

3-(Trifluoromethoxy)benzotrichloride has been used in a variety of scientific research applications. It has been used in pharmaceutical synthesis, as a reagent for biochemical and physiological studies, and as a tool for studying the effects of certain compounds on living organisms. It has also been used in the synthesis of other compounds, such as dyes and fragrances.

properties

IUPAC Name

1-(trichloromethyl)-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F3O/c9-7(10,11)5-2-1-3-6(4-5)15-8(12,13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHSNKRVQRJOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)benzotrichloride

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